4-chloro-3-ethynyl-2-methoxypyridine
Overview
Description
4-Chloro-3-ethynyl-2-methoxypyridine is an organic compound with the molecular formula C8H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, an ethynyl group at the 3-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethynyl-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Chlorination: The 2-methoxypyridine undergoes chlorination to introduce a chlorine atom at the 4-position.
Ethynylation: The chlorinated intermediate is then subjected to ethynylation to introduce the ethynyl group at the 3-position.
The reaction conditions for these steps may vary, but they generally involve the use of appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethynyl-2-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reactive species can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
4-Chloro-3-ethynyl-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethynyl-2-methoxypyridine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
- 2-Chloro-4-methoxypyridine-3-boronic acid
Uniqueness
4-Chloro-3-ethynyl-2-methoxypyridine is unique due to the presence of both an ethynyl group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-3-ethynyl-2-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-7(9)4-5-10-8(6)11-2/h1,4-5H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVROFEDDLSLWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C#C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278294 | |
Record name | Pyridine, 4-chloro-3-ethynyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256811-59-2 | |
Record name | Pyridine, 4-chloro-3-ethynyl-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256811-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-chloro-3-ethynyl-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001278294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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